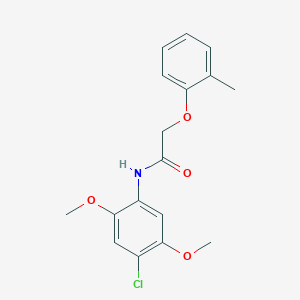![molecular formula C17H17FN2O2S B5796886 2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as 2-AOFA and belongs to the class of thioamides. It is a yellowish powder with a molecular weight of 424.49 g/mol.
作用機序
The mechanism of action of 2-AOFA is not fully understood. However, it is believed that the anticancer activity of 2-AOFA is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-AOFA has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
The antiviral activity of 2-AOFA is believed to be due to its ability to inhibit viral replication. It has been suggested that 2-AOFA may inhibit viral replication by interfering with the viral polymerase or by inhibiting the expression of viral genes.
The anti-inflammatory activity of 2-AOFA is believed to be due to its ability to inhibit the production of inflammatory cytokines. It has been suggested that 2-AOFA may inhibit the production of inflammatory cytokines by inhibiting the activation of certain transcription factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-AOFA are not fully understood. However, it has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-AOFA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
In antiviral research, 2-AOFA has been shown to exhibit potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and herpes simplex virus. It is believed that the antiviral activity of 2-AOFA is due to its ability to inhibit viral replication.
In anti-inflammatory research, 2-AOFA has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has been suggested that 2-AOFA may be a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using 2-AOFA in lab experiments is its potential as a therapeutic agent. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
However, one of the limitations of using 2-AOFA in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research on 2-AOFA. One potential direction is the development of new drugs based on the structure of 2-AOFA. This could involve modifying the structure of 2-AOFA to improve its solubility and effectiveness as a therapeutic agent.
Another potential direction is the investigation of the mechanism of action of 2-AOFA. This could involve studying the interaction of 2-AOFA with cellular targets and identifying the pathways through which it exerts its therapeutic effects.
Finally, future research could focus on the in vivo efficacy of 2-AOFA. This could involve testing the effectiveness of 2-AOFA in animal models of cancer, viral infections, and inflammatory diseases.
合成法
The synthesis of 2-AOFA involves the reaction between 2-(chloroacetyl) benzoic acid and N-(3-fluoro-2-methylphenyl) aniline in the presence of sodium sulfide. This reaction produces 2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide as the final product. This method is reported to have a yield of approximately 75%.
科学的研究の応用
2-AOFA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-AOFA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
In antiviral research, 2-AOFA has been shown to exhibit potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and herpes simplex virus. It is believed that the antiviral activity of 2-AOFA is due to its ability to inhibit viral replication.
In anti-inflammatory research, 2-AOFA has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has been suggested that 2-AOFA may be a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-[2-(3-fluoro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12-14(18)8-5-9-15(12)20-17(22)11-23-10-16(21)19-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQFSLFFAIGUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
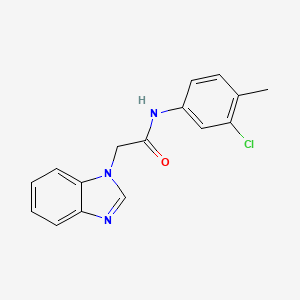
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)

![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
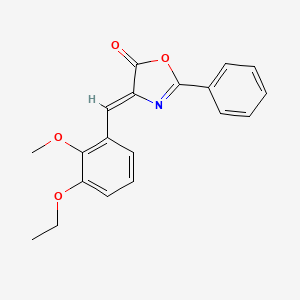
![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)
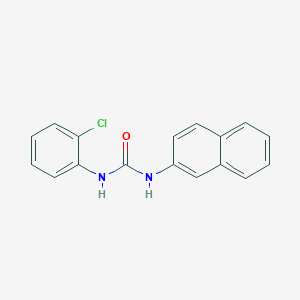
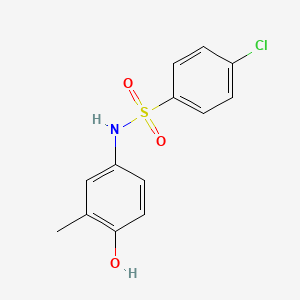

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
